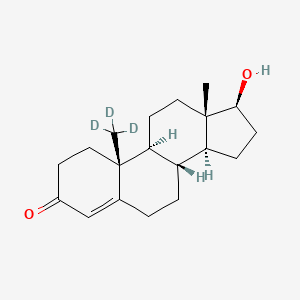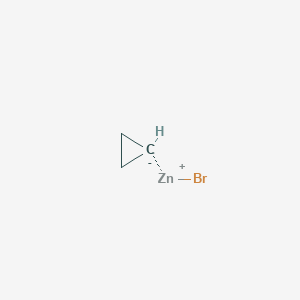
4'-氨基乙酰苯胺-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Aminoacetanilide–d4 is a deuterated form of 4’-aminoacetanilide, which is an amino derivative of acetanilide. This compound is characterized by the substitution of hydrogen atoms with deuterium, making it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology .
科学研究应用
4’-Aminoacetanilide–d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including mass spectrometry.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
作用机制
Target of Action
4’-Aminoacetanilide-d4 is a deuterated form of 4-Aminoacetanilide It’s known that aminoacetanilide derivatives are important synthetic intermediates in heterocyclic and aromatic synthesis .
Biochemical Pathways
Aminoacetanilide derivatives are known to play a significant role in heterocyclic and aromatic synthesis . More research is needed to fully understand the affected pathways and their downstream effects.
生化分析
Biochemical Properties
4’-Aminoacetanilide-d4 plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic and aromatic compounds. It interacts with enzymes such as arylamine N-acetyltransferases, which transform 4-phenylenediamine into 4’-Aminoacetanilide-d4 . This interaction is crucial for the compound’s role in the pharmaceutical and dye industries.
Cellular Effects
The effects of 4’-Aminoacetanilide-d4 on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 4’-Aminoacetanilide-d4 has been shown to modulate the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, 4’-Aminoacetanilide-d4 exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression. The compound’s ability to bind to specific proteins and enzymes is key to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Aminoacetanilide-d4 change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4’-Aminoacetanilide-d4 remains stable under certain conditions, but its activity can diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 4’-Aminoacetanilide-d4 vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which 4’-Aminoacetanilide-d4 is most effective .
Metabolic Pathways
4’-Aminoacetanilide-d4 is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s role in these pathways is essential for its biochemical functions .
Transport and Distribution
Within cells and tissues, 4’-Aminoacetanilide-d4 is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which in turn affect its activity and function .
Subcellular Localization
The subcellular localization of 4’-Aminoacetanilide-d4 is directed by targeting signals and post-translational modifications. These factors ensure that the compound reaches specific compartments or organelles where it can exert its effects. The localization of 4’-Aminoacetanilide-d4 is crucial for its biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions
4’-Aminoacetanilide–d4 can be synthesized through several methods. One common approach involves the reduction of 4-nitroacetanilide using a hydrogenation catalyst. This method typically employs catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere . Another green synthesis method involves the reduction of p-nitroacetanilide using zinc (Zn) and ammonium chloride (NH4Cl) in water .
Industrial Production Methods
Industrial production of 4’-Aminoacetanilide–d4 often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and efficient catalysts to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
4’-Aminoacetanilide–d4 undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 4’-aminoacetanilide.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Reduction: 4’-Aminoacetanilide.
Substitution: Products depend on the nucleophile used in the reaction.
相似化合物的比较
4’-Aminoacetanilide–d4 can be compared with other similar compounds such as:
4’-Aminoacetanilide: The non-deuterated form, which has similar chemical properties but different kinetic isotope effects.
2-Aminoacetanilide: An isomer with the amino group at the 2-position, exhibiting different reactivity and applications.
3-Aminoacetanilide: Another isomer with the amino group at the 3-position, also showing distinct chemical behavior
The uniqueness of 4’-Aminoacetanilide–d4 lies in its deuterium substitution, which makes it valuable for specific research applications where kinetic isotope effects are crucial .
属性
CAS 编号 |
1219802-76-2 |
|---|---|
分子式 |
C8H6D4N2O |
分子量 |
154.2024471 |
同义词 |
4/'-AMinoacetanilide--d4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester](/img/structure/B1148536.png)


![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1148540.png)
